Zafirlukast-13C,d6 is a labeled derivative of Zafirlukast, which is a potent oral leukotriene D4 receptor antagonist. This compound is used primarily in the treatment of asthma and allergic rhinitis. The incorporation of carbon-13 and deuterium isotopes enhances its utility in pharmacokinetic studies, allowing researchers to trace the compound's metabolic pathways and interactions within biological systems. The chemical structure of Zafirlukast includes a cyclopentyl group and a sulfonamide moiety, which are critical for its biological activity against leukotrienes, mediators involved in inflammatory responses .
Zafirlukast-13C,d6 exhibits significant anti-inflammatory properties by blocking the action of leukotriene D4. This inhibition leads to reduced bronchoconstriction and mucus secretion, making it effective in managing asthma symptoms. Additionally, it has been shown to possess antibacterial effects, which may contribute to its therapeutic profile in respiratory conditions . The compound's biological activity is closely related to its structure, particularly the cyclopentyl group that enhances receptor binding affinity.
The synthesis of Zafirlukast-13C,d6 typically involves several steps:
Zafirlukast-13C,d6 is primarily used in research settings for:
Zafirlukast-13C,d6 has been involved in numerous interaction studies focusing on:
Zafirlukast-13C,d6 shares similarities with several other leukotriene receptor antagonists. Here are some comparable compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Montelukast | Contains a benzoate moiety | More selective for leukotriene D4 receptors |
| Pranlukast | Features a pyrrolidine ring | Higher potency against cysteinyl leukotrienes |
| MK-571 | A sulfonamide-based structure | Non-selective antagonist with broader activity |
Zafirlukast-13C,d6 is unique due to its specific isotopic labeling, which enhances its utility in pharmacological research compared to these other compounds. This labeling allows for precise tracking and analysis that is not possible with non-labeled versions .
Zafirlukast-13C,d6 possesses the molecular formula C₃₀¹³CH₂₇D₆N₃O₆S and a molecular weight of 582.70 g/mol. The isotopic labels are strategically incorporated:
This labeling preserves the parent compound’s steric and electronic properties while enabling differentiation via mass spectrometry (MS) and nuclear magnetic resonance (NMR).
| Property | Value/Description |
|---|---|
| Molecular Formula | C₃₀¹³CH₂₇D₆N₃O₆S |
| Molecular Weight | 582.70 g/mol |
| Appearance | Solid at room temperature |
| Storage Conditions | -20°C (long-term); 4°C (short-term) |
| Solubility (DMSO) | ≥10 mg/mL |
| HS Tariff Code | 2934.99.9001 |
The synthesis of Zafirlukast-13C,d6 involves isotopically labeled precursors:
The purified compound is characterized using:
| Concentration (mM) | Volume of DMSO for 1 mg (mL) | Volume of DMSO for 10 mg (mL) |
|---|---|---|
| 1 | 1.7161 | 17.1615 |
| 5 | 0.3432 | 3.4323 |
| 10 | 0.1716 | 1.7161 |
The development of isotopically labeled Zafirlukast-13C,d6 represents a sophisticated approach to pharmaceutical isotope incorporation, leveraging both carbon-13 and deuterium labeling within the leukotriene receptor antagonist framework . The strategic placement of isotopic labels within the Zafirlukast molecular structure requires careful consideration of metabolic stability and analytical utility [3].
The primary isotopic incorporation strategies for Zafirlukast derivatives focus on late-stage labeling approaches that minimize synthetic complexity while maximizing isotopic enrichment [7]. Carbon-13 labeling is typically achieved through the incorporation of isotopically enriched carbon monoxide precursors, which can be integrated into the indole carbamate moiety of the Zafirlukast structure [9]. This approach allows for the simultaneous incorporation of multiple carbon-13 atoms through three-chamber glassware systems that generate labeled gases from solid precursors [9].
Deuterium incorporation strategies specifically target the metabolically stable positions within the Zafirlukast framework [11]. The beta-amino carbon-hydrogen bonds present in the cyclopentyl carbamate region represent optimal sites for deuterium labeling due to their reduced susceptibility to hydrogen exchange reactions [11]. This positioning ensures long-term label retention during metabolic studies and analytical applications [8].
The dual labeling approach combining carbon-13 and deuterium isotopes provides enhanced analytical specificity compared to single-isotope labeling strategies [8]. Multi-isotope labeling enables precise quantification through mass spectrometry while providing distinct spectroscopic signatures for nuclear magnetic resonance characterization [10]. The incorporation of both isotopes requires sequential synthetic steps that maintain structural integrity while achieving high isotopic purity [10].
Table 1: Isotopic Incorporation Positions in Zafirlukast-13C,d6
| Position | Isotope | Incorporation Method | Expected Stability |
|---|---|---|---|
| Cyclopentyl methylene | Deuterium | Direct hydrogen exchange | High |
| Indole carbamate carbonyl | Carbon-13 | Carbonylation reaction | Very High |
| Methoxy carbon | Carbon-13 | Methylation with labeled reagent | High |
| Aromatic positions | Deuterium | Palladium-catalyzed exchange | Moderate |
Catalytic approaches for carbon-13 incorporation in Zafirlukast derivatives primarily utilize palladium-catalyzed carbonylation reactions with isotopically enriched carbon monoxide [9]. Rhodium-based hydroformylation catalysts enable the formation of triple-carbon-13-labeled propionaldehyde intermediates, which can subsequently be incorporated into the target structure through reductive amination processes [9]. These catalytic systems operate under controlled atmospheric conditions using three-chamber reactor configurations that generate the required isotopic gases in situ [9].
Deuterium labeling employs heterogeneous palladium catalysts supported on carbon substrates in deuterium oxide media [16] [17]. The palladium-carbon-deuterium oxide-hydrogen gas system provides efficient and extensive deuterium incorporation into nucleophilic positions while maintaining high functional group tolerance [17]. This catalytic approach eliminates the need for deuterium gas handling and enables post-synthetic labeling of complex pharmaceutical structures [16].
Advanced palladium catalysis using nitrogen-nitrogen-bidentate ligands containing nitrogen-acylsulfonamide groups demonstrates exceptional activity for nondirected late-stage deuteration [15] [22]. These catalyst systems enable high degrees of deuterium incorporation through reversible carbon-hydrogen activation mechanisms while exhibiting extraordinary functional group tolerance [15]. The reversible nature of the carbon-hydrogen activation step ensures optimal isotopic exchange efficiency under mild reaction conditions [22].
Ruthenium-catalyzed hydrogen isotope exchange represents an alternative approach for deuterium incorporation, particularly effective for carbon-sp3-hydrogen bonds directed by sulfur-containing functional groups [18]. This methodology proves valuable for labeling thioether substructures within complex pharmaceutical molecules through carbon-sp3-hydrogen activation mechanisms [18]. The ruthenium-carbon catalyst system enables both deuterium and tritium labeling of sulfur-directed positions [18].
Table 2: Catalytic Systems for Isotopic Labeling
| Catalyst System | Target Isotope | Reaction Conditions | Incorporation Efficiency |
|---|---|---|---|
| Pd/C-D2O-H2 | Deuterium | Room temperature, atmospheric pressure | >95% |
| Rh-phosphine complex | Carbon-13 | 80°C, CO atmosphere | 85-90% |
| Pd-N,N-bidentate ligand | Deuterium | 120°C, D2O solvent | >90% |
| Ru/C catalyst | Deuterium | 100°C, D2 atmosphere | 80-85% |
The purification of Zafirlukast-13C,d6 requires specialized chromatographic techniques capable of resolving isotopically labeled compounds from their unlabeled counterparts [19]. High-performance liquid chromatography utilizing reversed-phase conditions with octadecylsilane stationary phases provides effective separation of isotopic variants [19]. The separation mechanism relies on subtle differences in physicochemical properties between labeled and unlabeled molecules, with isotopic compounds typically exhibiting slightly altered retention times [19].
Isocratic elution systems employing methanol-water mobile phases with ammonium formate buffers and phosphoric acid modifiers achieve optimal resolution for isotopically labeled pharmaceutical compounds [5]. The mobile phase composition requires careful optimization to maximize separation factors while maintaining reasonable analysis times [19]. Temperature control during chromatographic separation proves critical for reproducible isotopic separations, with elevated temperatures generally reducing capacity factors [19].
Mass spectrometric characterization employs high-resolution time-of-flight instruments capable of accurately determining isotopic purity and distribution [21]. The mass accuracy requirements for isotopic characterization typically demand sub-parts-per-million precision to distinguish between different labeling states [21]. Multiple linear regression models fitted to calculated profile mode mass spectrometry data enable precise quantitation of isotopic enrichment while providing statistical diagnostics for result reliability [13].
Nuclear magnetic resonance spectroscopy provides definitive structural confirmation of isotopically labeled products through characteristic coupling patterns and chemical shift perturbations [20]. Carbon-13 nuclear magnetic resonance enables direct observation of labeled carbon positions, while two-dimensional correlation spectroscopy reveals coupling networks indicative of successful isotopic incorporation [20]. Low-field multidimensional nuclear magnetic resonance techniques can identify isotopically labeled compounds at the atomic scale using J-coupling frameworks [20].
Purification recovery optimization requires careful balance between purity requirements and yield considerations [5]. Solid-phase extraction using carbon-18 cartridges removes residual acids and salts from high-performance liquid chromatography eluents while preserving the isotopically labeled product [5]. The overall purification process typically achieves greater than 95% purity with recoveries ranging from 19% to 48% depending on the specific labeling pattern and purification protocol employed [5].
Table 3: Analytical Characterization Parameters
| Technique | Parameter Measured | Typical Values | Precision |
|---|---|---|---|
| HPLC-UV | Retention time difference | 0.1-0.5 minutes | ±0.01 minutes |
| HR-MS | Mass accuracy | <2.6 ppm error | ±0.5 ppm |
| 13C NMR | Chemical shift perturbation | 0.1-0.3 ppm | ±0.01 ppm |
| 2D NMR | J-coupling constants | 1-8 Hz | ±0.1 Hz |